
Benzyl 4-aminobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-aminobenzoate hydrochloride is an organic compound . It is a derivative of 4-aminobenzoic acid, which is also known as para-aminobenzoic acid or PABA .
Synthesis Analysis
The synthesis of Benzyl 4-aminobenzoate hydrochloride involves several steps including alkylation, esterification, and another alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of Benzyl 4-aminobenzoate hydrochloride can be represented by the Inchi Code: 1S/C11H15NO2.ClH/c12-8-4-7-11 (13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H .Chemical Reactions Analysis
Electrophilic and nucleophilic reactions of benzocaine, a compound similar to Benzyl 4-aminobenzoate hydrochloride, are the most common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
Benzyl 4-aminobenzoate hydrochloride has been studied for its potential as an antimicrobial agent . Derivatives of PABA, such as Schiff bases formed via imine bonds with various aromatic aldehydes, have shown promising antibacterial activity. These compounds have been effective against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) from 15.62 µM . This suggests that benzyl 4-aminobenzoate hydrochloride could be used in the development of new antibacterial drugs, particularly for resistant strains of bacteria.
Antifungal Applications
In addition to its antibacterial properties, benzyl 4-aminobenzoate hydrochloride derivatives have exhibited potent broad-spectrum antifungal properties . The MIC of these compounds has been reported to be as low as 7.81 µM , indicating their potential use in treating fungal infections. This could be particularly useful in agricultural settings to protect crops from fungal pathogens or in medical settings to treat fungal infections in humans.
Cytotoxicity for Cancer Research
Some derivatives of benzyl 4-aminobenzoate hydrochloride have shown notable cytotoxicity against cancer cell lines, such as HepG2 (a liver cancer cell line), with IC50 values of 15.0 µM . This indicates that these compounds could be used in cancer research to study their potential as chemotherapeutic agents, possibly leading to the development of new treatments for cancer.
Local Anesthetics
Research has indicated that benzyl 4-aminobenzoate hydrochloride can be used to design compounds with local anesthetic effects . By modifying the target molecule through bioisostere formation and alkyl group modification, compounds with good local anesthetic properties have been synthesized. These compounds could be used in various medical procedures to temporarily relieve pain without affecting consciousness.
Nerve Impulse Conduction Studies
The ability of benzyl 4-aminobenzoate hydrochloride derivatives to block nerve impulse conduction by affecting sodium ion channels on the nerve membrane makes them valuable for nerve impulse conduction studies . This can help in understanding the mechanisms of nerve signaling and potentially lead to the development of new treatments for neurological disorders.
Drug Design and Synthesis
Lastly, benzyl 4-aminobenzoate hydrochloride serves as a key molecule in drug design and synthesis . Its structure allows for various modifications, which can result in compounds with desired biological activities . This flexibility makes it an important compound in pharmaceutical research, where it can be used to create a wide range of therapeutic agents.
Safety And Hazards
When handling Benzyl 4-aminobenzoate hydrochloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Store under an inert atmosphere. Protect from direct sunlight .
Zukünftige Richtungen
Recent studies have presented some bioactive modification of benzocaine as leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke and (-)-vincadifformine as antitumor . This suggests that Benzyl 4-aminobenzoate hydrochloride and its derivatives could have potential applications in the treatment of various diseases in the future.
Eigenschaften
IUPAC Name |
benzyl 4-aminobenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-9H,10,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPRLAPQNVKST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-aminobenzoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

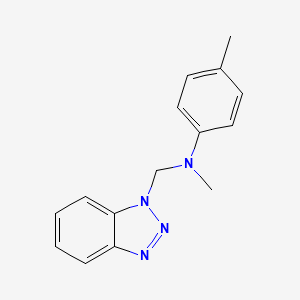
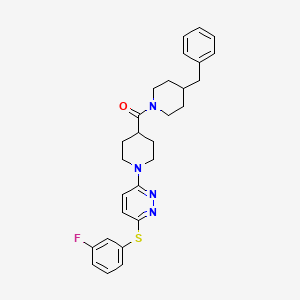
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)
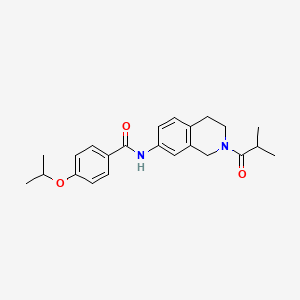
![Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2362762.png)
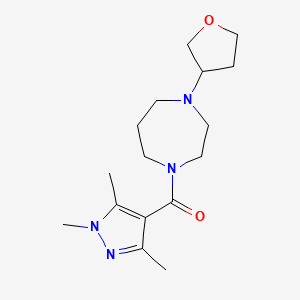
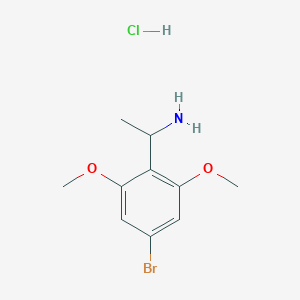
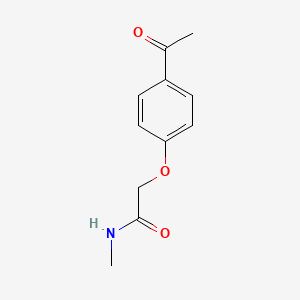
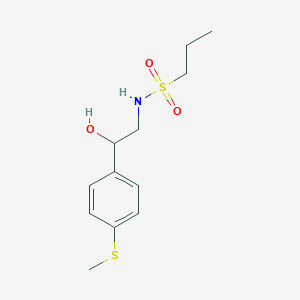
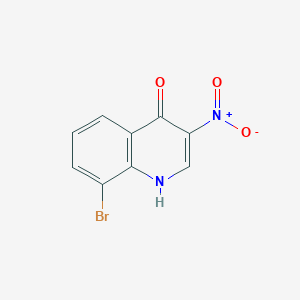
![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)